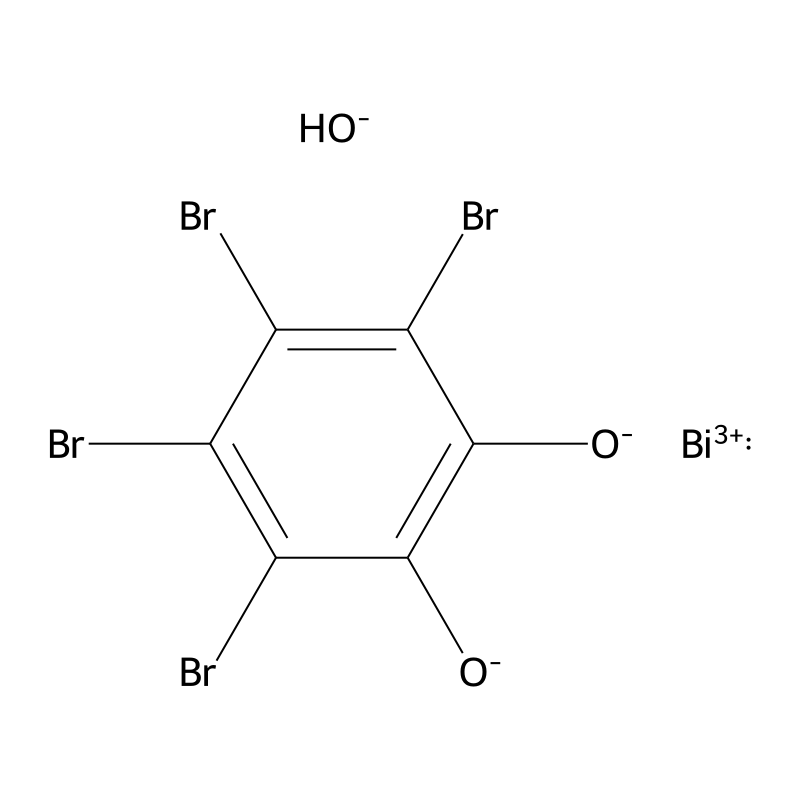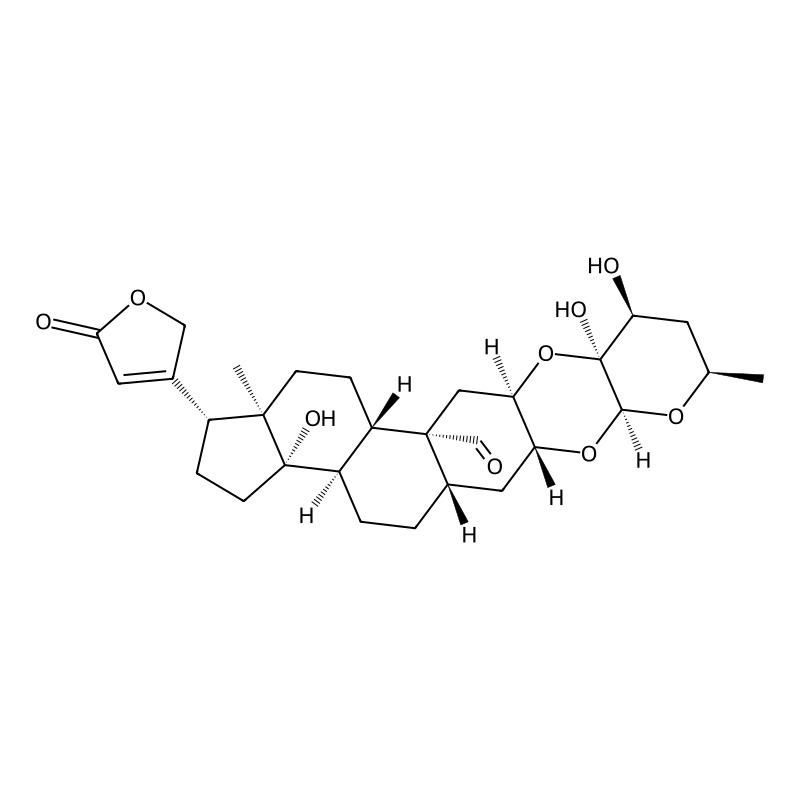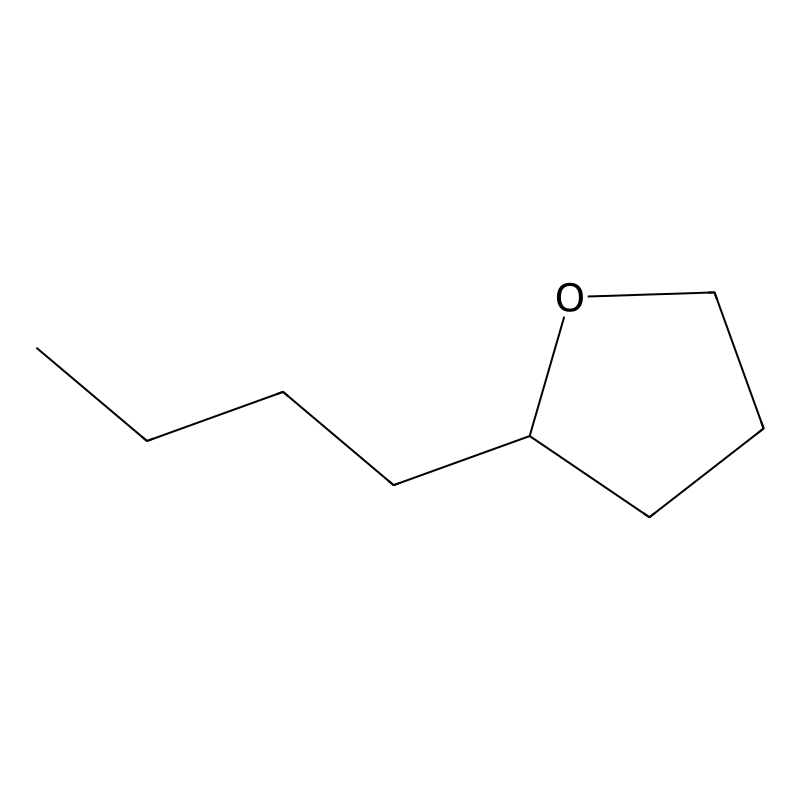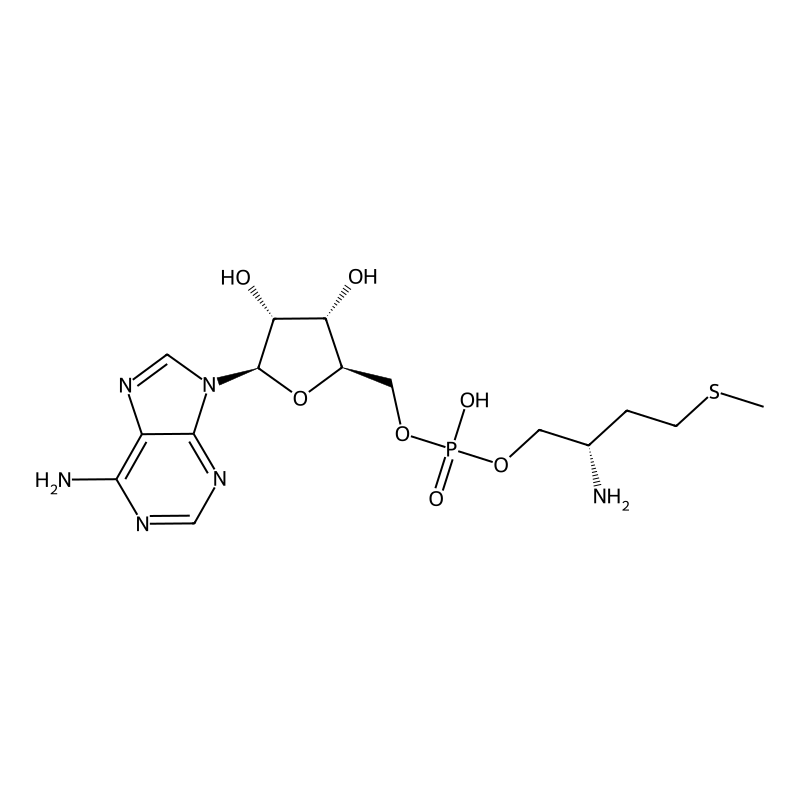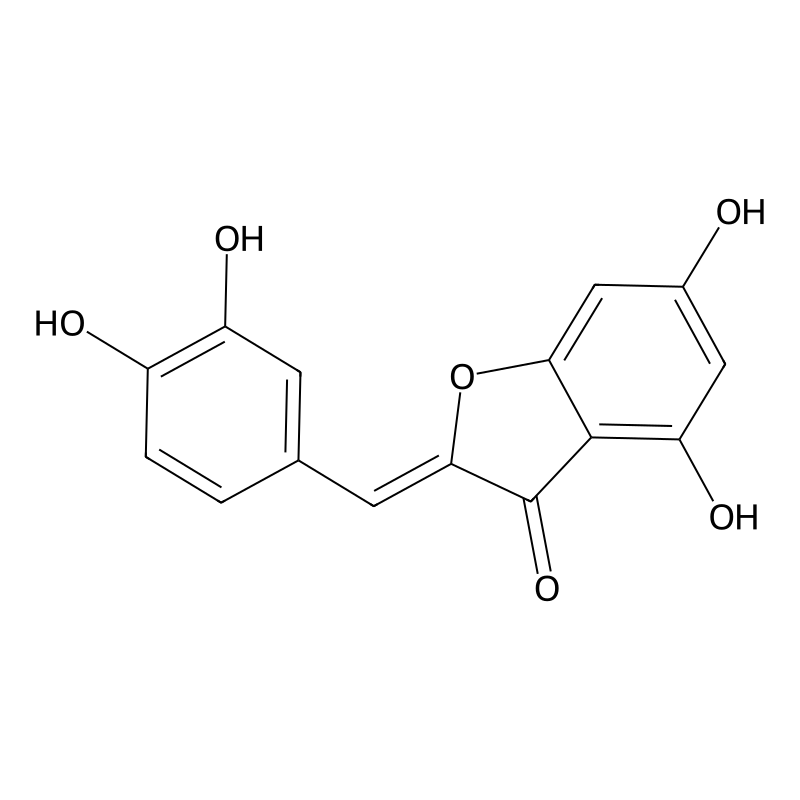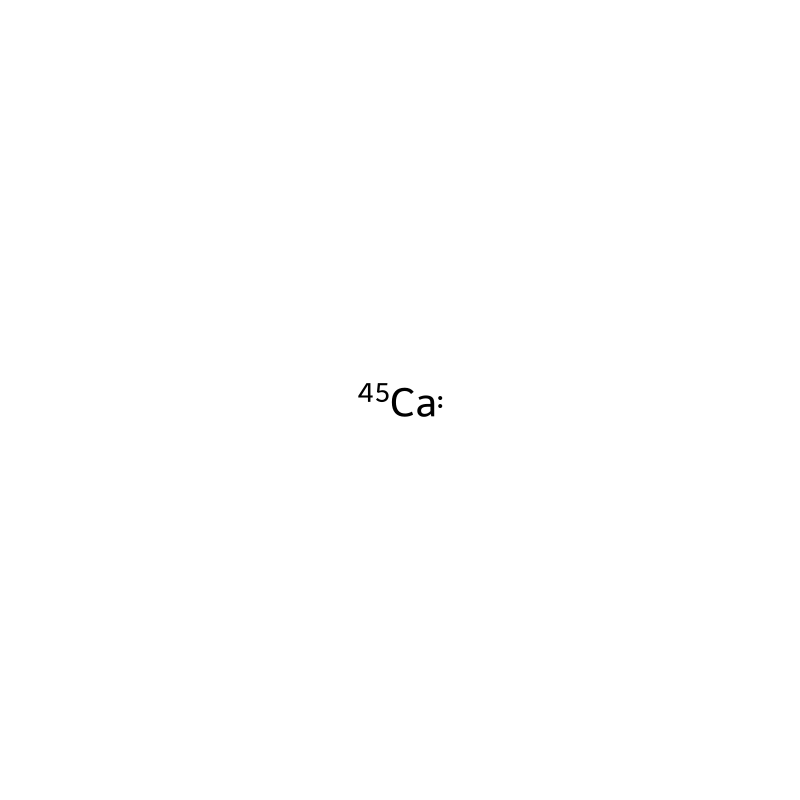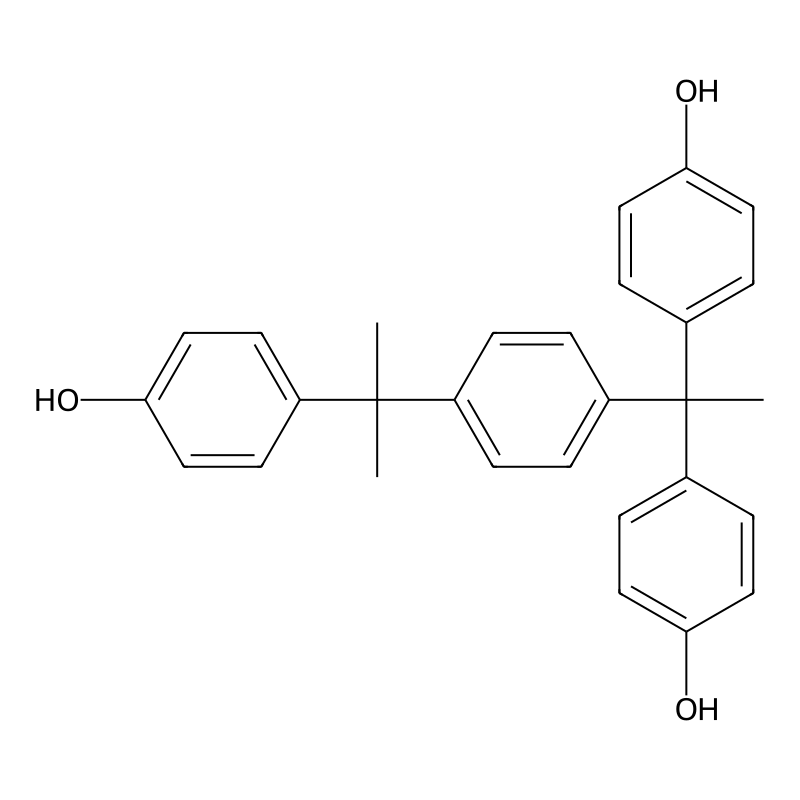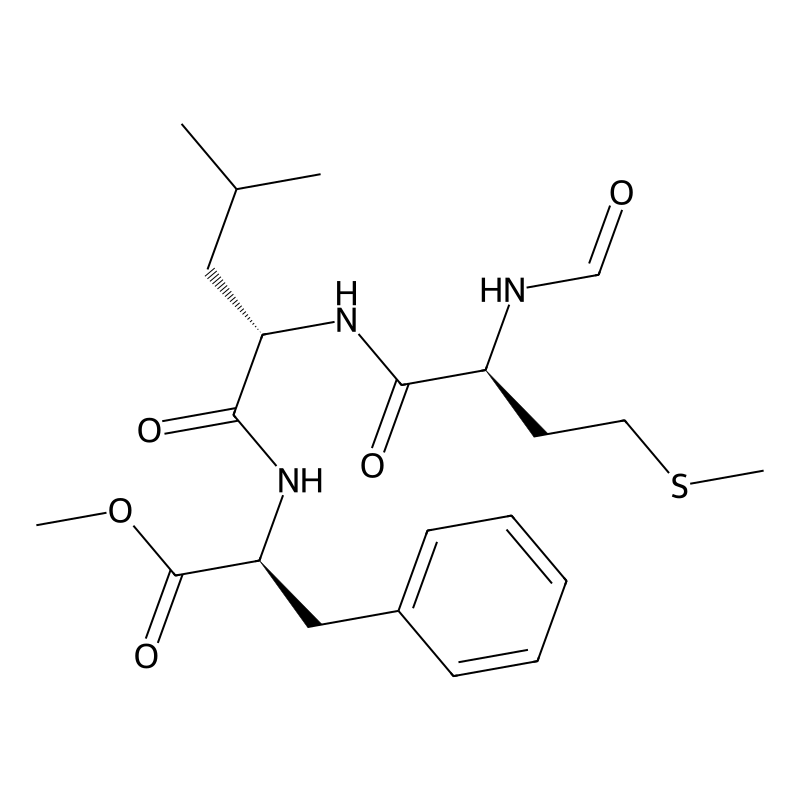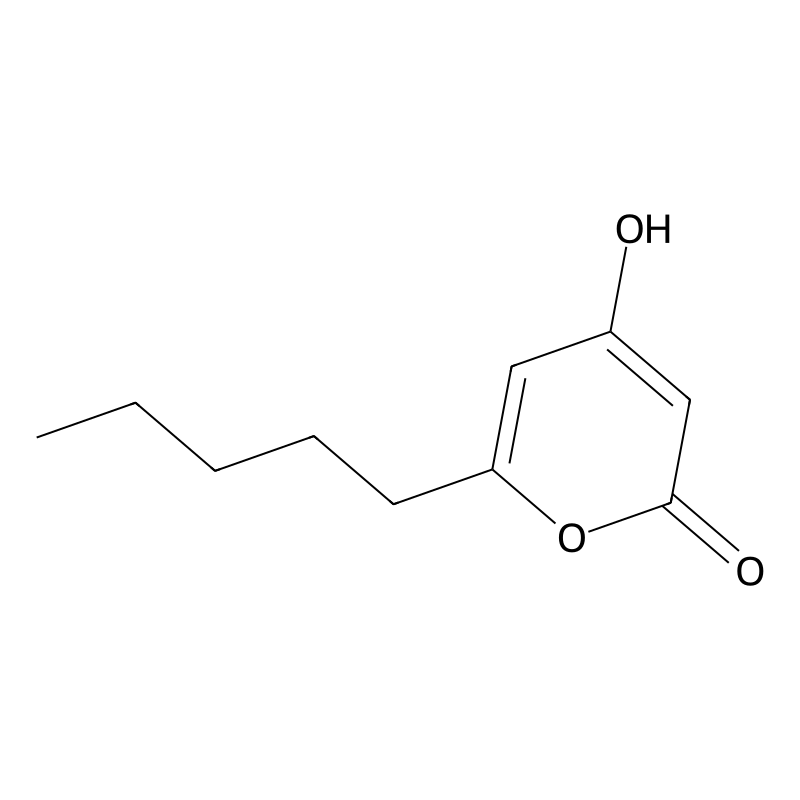Bis(2-ethoxyethyl)phthalate
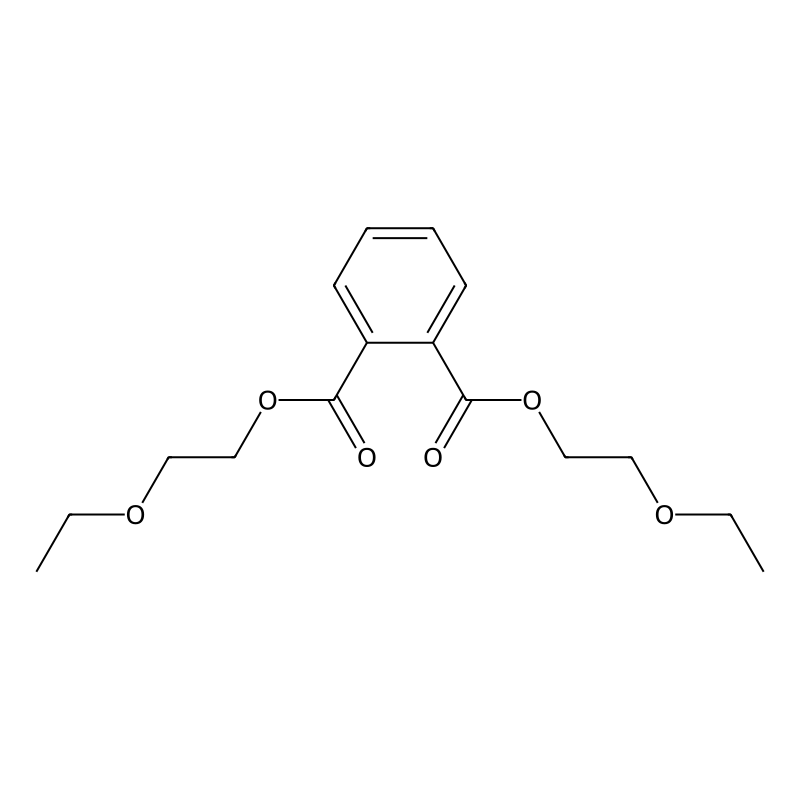
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Environmental Fate and Effects: Researchers are studying how BEEP behaves in the environment. This includes understanding how it breaks down (degradation) and its potential effects on wildlife. [Source 1]
- Potential Health Effects: Some studies have investigated possible links between BEEP exposure and various health problems. However, more research is needed to confirm these links and understand the mechanisms involved. [Source 2]
Source 1:
Source 2:
BEEC belongs to the class of organic compounds known as phthalate esters. Phthalate esters are diesters of phthalic acid and various alcohols. BEEC is likely synthesized from phthalic acid and 2-ethoxyethanol (ethylene glycol monoethyl ether).
Molecular Structure Analysis
BEEC's structure is similar to other phthalate esters. It consists of a central benzene ring (C6H6) with two carboxylic acid groups (COOH) attached at opposite ends. Each carboxylic acid group is esterified with a 2-ethoxyethyl group (CH3CH2OCH2CH2-). This structure provides flexibility and lowers the melting point of the molecule, making it a potential plasticizer [].
Chemical Reactions Analysis
While specific reaction pathways for BEEC are unavailable, we can infer some general possibilities based on its structure and the behavior of other phthalates.
Synthesis: Likely involves the esterification reaction between phthalic acid and 2-ethoxyethanol.
Hydrolysis: BEEC may undergo hydrolysis, a reaction with water, to cleave the ester bonds and reform phthalic acid and 2-ethoxyethanol [].
Degradation: Under specific conditions, BEEC may degrade into various smaller organic molecules.
Physical And Chemical Properties Analysis
There is no current scientific research available on the specific mechanism of action of BEEC.
- Potential endocrine disruptor: Some phthalates can interfere with hormone function. Further research is needed to determine if BEEC shares this property [].
- Environmental impact: Phthalate esters can leach from products and potentially harm ecosystems. More data is needed on the environmental behavior of BEEC [].
